

Spectral Data Analysis of 4-Fluoro-2-nitrobenzotrifluoride: A Technical Guide

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Compound of Interest

Compound Name: **4-Fluoro-2-nitrobenzotrifluoride**

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This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the spectral properties of **4-Fluoro-2-nitrobenzotrifluoride**. This document provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including the experimental protocols utilized for their acquisition.

Introduction

4-Fluoro-2-nitrobenzotrifluoride is a fluorinated aromatic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. A thorough understanding of its spectral characteristics is fundamental for its identification, characterization, and application in further research and development. This guide presents a consolidated repository of its key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **4-Fluoro-2-nitrobenzotrifluoride**. The following sections detail the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR data.

¹H NMR Spectral Data

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.37	d	8.4	H-6
7.87	d	8.4	H-5
7.80	s	-	H-3

Solvent: CDCl_3 , Spectrometer Frequency: 400 MHz

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppm	Quartet Coupling Constant ($J_{\text{C-F}}$) Hz	Assignment
150.0	-	C-2
136.1	33.3	C-4
126.8 (m)	-	C-5, C-6
124.1	-	C-1
123.0	274.1	CF_3
-	-	C-3

Solvent: CDCl_3 , Spectrometer Frequency: 101 MHz[1]

^{19}F NMR Spectral Data

The ^{19}F NMR spectrum is crucial for characterizing fluorinated compounds.

Chemical Shift (δ) ppm	Multiplicity	Assignment
-63.2	s	CF ₃
-115.3	m	Ar-F

Solvent: CDCl₃, Spectrometer Frequency: 376 MHz[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
1627	Strong	Asymmetric NO ₂ stretch
1586	Strong	Symmetric NO ₂ stretch
1350	Strong	C-F stretch (Aromatic)
1272-1157	Strong	C-F stretch (CF ₃)
862, 845	Medium	C-H out-of-plane bending

Sample Preparation: KBr pellet[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

m/z	Relative Intensity (%)	Assignment
209	100	$[M]^+$ (Molecular Ion)
190	25	$[M - F]^+$
163	85	$[M - NO_2]^+$
145	60	$[M - NO_2 - F]^+$ or $[M - CF_3]^+$
95	40	$[C_6H_3F]^+$

Ionization Method: Electron Ionization (EI)[\[4\]](#)[\[5\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **4-Fluoro-2-nitrobenzotrifluoride** was dissolved in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) in a 5 mm NMR tube.
- Instrumentation: A 400 MHz NMR spectrometer was used for acquiring 1H , ^{13}C , and ^{19}F NMR spectra.[\[1\]](#)
- 1H NMR Acquisition: Standard single-pulse experiments were performed with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak.
- ^{13}C NMR Acquisition: Proton-decoupled spectra were acquired with a sufficient number of scans.
- ^{19}F NMR Acquisition: Spectra were acquired with proton decoupling. Chemical shifts were referenced to an external standard.

IR Spectroscopy

- Sample Preparation: A small amount of the sample was ground with dry potassium bromide (KBr) powder and pressed into a thin pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.[3]
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm^{-1} .

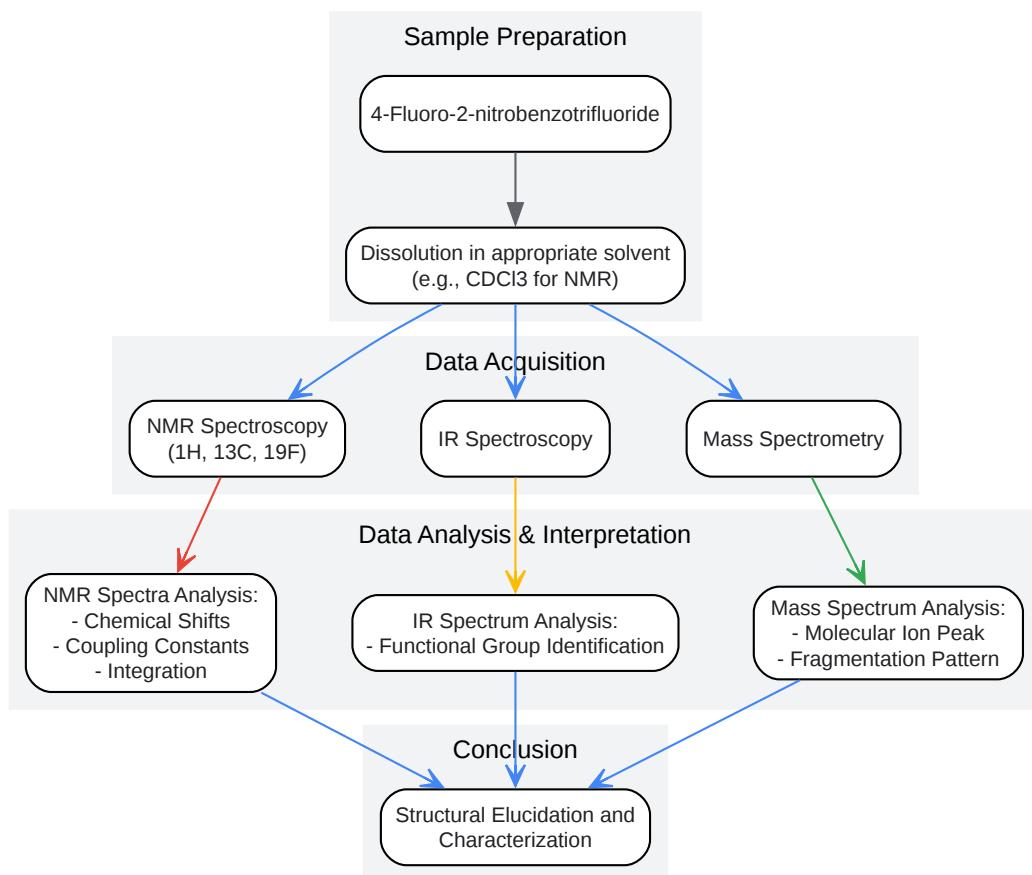
Mass Spectrometry

- Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Instrumentation: A mass spectrometer with an electron ionization (EI) source was utilized.[6]
- Data Acquisition: The sample was introduced into the ion source, and the mass spectrum was recorded over a suitable m/z range.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral characterization of **4-Fluoro-2-nitrobenzotrifluoride**.

Workflow for Spectral Analysis of 4-Fluoro-2-nitrobenzotrifluoride

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